3-[(2,4-Dichlorophenyl)methoxy]phenol is an organic compound characterized by its molecular formula and a molecular weight of approximately 269.12 g/mol. This compound features a phenolic structure with a methoxy group attached to a dichlorophenyl moiety, making it a member of the aryloxyphenol class. It is known for its potential applications in various scientific fields, particularly in pharmaceuticals and agrochemicals.
The compound can be synthesized from readily available starting materials, including phenolic compounds and chlorinated aromatic compounds. Its synthesis and properties are documented in various chemical databases and scientific literature, providing insights into its behavior and applications.
3-[(2,4-Dichlorophenyl)methoxy]phenol is classified as an organic compound within the broader category of halogenated phenols. It exhibits characteristics typical of both phenolic compounds and chlorinated aromatic substances.
The synthesis of 3-[(2,4-Dichlorophenyl)methoxy]phenol can be achieved through several methods, typically involving the reaction of 2,4-dichlorophenol with methoxy-containing reagents under specific conditions.
The molecular structure of 3-[(2,4-Dichlorophenyl)methoxy]phenol can be represented as follows:
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)O
3-[(2,4-Dichlorophenyl)methoxy]phenol can participate in various chemical reactions due to its reactive functional groups:
The mechanism of action for 3-[(2,4-Dichlorophenyl)methoxy]phenol involves its interaction with biological targets:
These interactions can lead to various biological effects, including antimicrobial activity or modulation of signaling pathways in cells.
The compound's properties make it suitable for applications in formulations requiring stability under varying environmental conditions.
3-[(2,4-Dichlorophenyl)methoxy]phenol has various scientific uses:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5